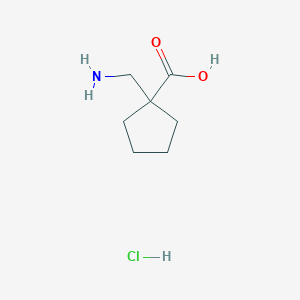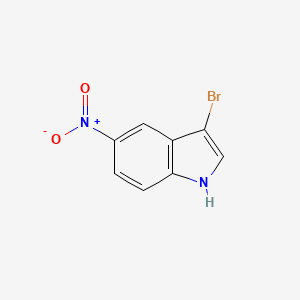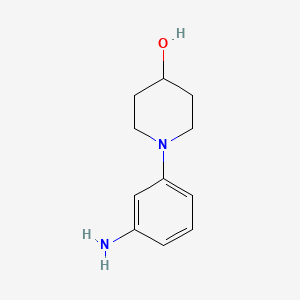
1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride
Übersicht
Beschreibung
“1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride” is an organic compound with the empirical formula C7H14ClNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride” can be represented by the SMILES string Cl.NCC1 (CCCC1)C (O)=O . The InChI representation is 1S/C7H13NO2.ClH/c8-5-7 (6 (9)10)3-1-2-4-7;/h1-5,8H2, (H,9,10);1H .
Physical And Chemical Properties Analysis
“1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride” is a solid substance . It has a melting point of 170-175 °C . The molecular weight of the compound is 179.64 .
Wissenschaftliche Forschungsanwendungen
Antiepileptic Applications
Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, exhibits antiepileptic properties. A study demonstrated its effectiveness as an add-on therapy in patients with severe partial and generalized epilepsies, observing a dose-related antiepileptic effect and good tolerability without psychometric impairment or significant drug interactions, marking it as a candidate for further assessment in this field (Crawford et al., 1987).
Anxiolytic Potential
1-Aminocyclopropanecarboxylic acid, a partial agonist ligand at strychnine-insensitive glycine receptors of the N-methyl-D-aspartate receptor complex, demonstrated anxiolytic properties in a study. Like chlordiazepoxide, it increased both the percentage of entries into and the time spent in the open arms of the plus-maze in a dose-dependent manner, indicating its potential as a new class of anxiolytic agents (Trullás, Jackson, & Skolnick, 1989).
Plasticizer Exposure Assessment
The compound 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) has been used as a plasticizer to replace phthalates. A study measured the urinary concentrations of the oxidative metabolites of DINCH as potential biomarkers for exposure assessment, observing an increase in detection rates of these metabolites over time, suggesting their utility in monitoring environmental exposure levels (Silva et al., 2013).
Renal and Intestinal Excretion
1-Aminocyclopentanecarboxylic acid exhibits first-order kinetics for its urinary excretion in both humans and rats, with a significant portion unexpectedly excreted into the large intestine in rats. This study highlights the potential for exploring humoral or pathologic influences on the distribution and transport of this amino acid (Christensen & Clifford, 1962).
Tumor Imaging and Detection
Multiple studies have explored the potential of 1-aminocyclopentanecarboxylic acid and its derivatives in tumor imaging and detection, particularly using positron emission tomography (PET). These compounds have shown high affinity for malignant tumors and potential as noninvasive indicators of metabolic tumor activity. Their utility has been demonstrated in various clinical trials, highlighting their potential in cancer diagnosis and management (Hubner et al., 1981; Hübner et al., 1977; Hübner et al., 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(aminomethyl)cyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-5-7(6(9)10)3-1-2-4-7;/h1-5,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZKNSBTUBWVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride | |
CAS RN |
1185298-24-1 | |
| Record name | 1-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)



![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)
![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)
![6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1521613.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)
amine](/img/structure/B1521622.png)

![5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1521624.png)
![{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521626.png)